Methyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate
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Overview
Description
Methyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate: is a heterocyclic compound with a molecular formula of C8H6ClN3O2 and a molecular weight of 211.61 g/mol . This compound is characterized by its pyrazolo[1,5-a]pyrazine core structure, which is substituted with a methyl ester group at the 3-position and a chlorine atom at the 4-position. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Biochemical Analysis
Biochemical Properties
It is known that carboxyl- or alkoxycarbonyl-functionalized azolopyrazines, which include this compound, are used as substrates for the preparation of compounds exhibiting the properties of inhibitors of phosphoinositide-3 kinase, p-38 kinase, matrix metalloproteases, as well as modulators of sirtuins .
Molecular Mechanism
It is synthesized by palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]-pyrazines at elevated pressure and converted via nitrile intermediates to the corresponding amidoximes and amidines .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate can be synthesized through a palladium-catalyzed carbonylation reaction. The process involves the carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure using a palladium catalyst such as [Pd(dppf)Cl2]·CH2Cl2. The reaction is typically carried out at 120°C and 40 atm for 12 hours . The resulting product is then converted via nitrile intermediates to the corresponding amidoximes and amidines .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-pressure reactors, and ensuring the availability of high-purity starting materials and catalysts.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Cyclocondensation Reactions: The compound can undergo cyclocondensation with trifluoroacetic anhydride or ethyl chloroformate to form new heterocyclic derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in carbonylation reactions.
Trifluoroacetic Anhydride: Used in cyclocondensation reactions.
Ethyl Chloroformate: Another reagent for cyclocondensation reactions.
Major Products:
Amidoximes and Amidines: Formed via nitrile intermediates.
Heterocyclic Derivatives: Formed through cyclocondensation reactions.
Scientific Research Applications
Methyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor antagonists.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrazolo[1,5-a]pyrazine core structure allows it to act as a modulator of various biological pathways. For example, it can inhibit enzymes such as phosphoinositide-3 kinase and matrix metalloproteases, which are involved in inflammatory and oncological processes . Additionally, it can act as an antagonist of chemokine receptors, playing a role in immune response modulation .
Comparison with Similar Compounds
Ethyl 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylate: A structurally related compound used as a precursor for various derivatives.
Imidazo[1,2-a]pyrazine-8-carboxylates: Used as substrates for the preparation of enzyme inhibitors and receptor antagonists.
[1,2,3]Triazolo[1,5-a]pyrazine-8-carboxylates: Developed as antagonists of the adenosine receptor A2A.
Uniqueness: Methyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various substitution and cyclocondensation reactions makes it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
methyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8(13)5-4-11-12-3-2-10-7(9)6(5)12/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXRASSESHERMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=NC=CN2N=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2253631-00-2 |
Source
|
Record name | methyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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